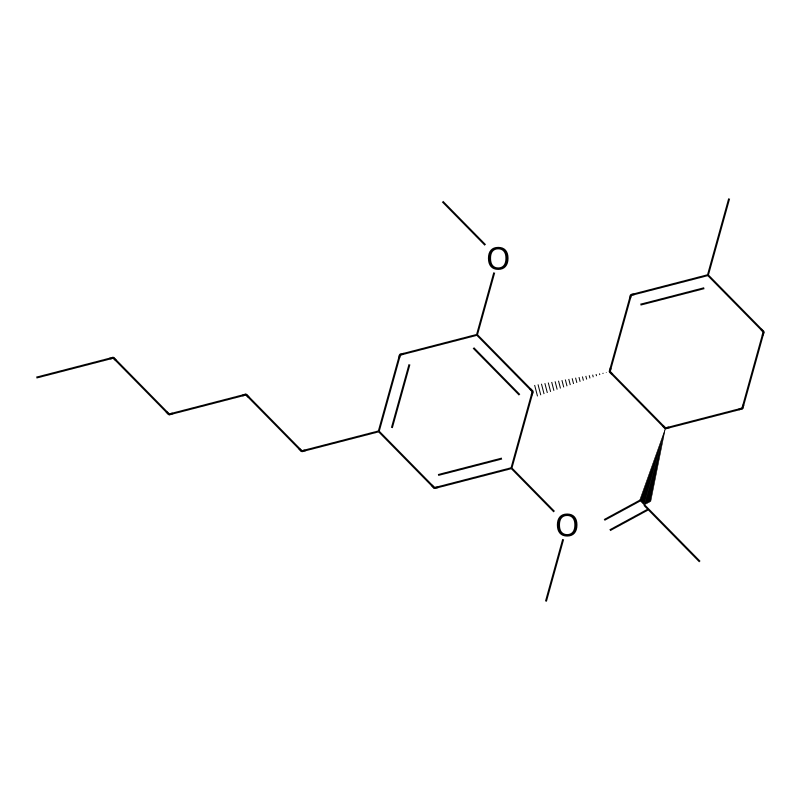

Cannabidiol dimethyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Anti-Atherosclerotic Effects

One of the most promising areas of research for CBDD concerns its potential role in preventing atherosclerosis, a condition characterized by the buildup of plaque in the arteries. Atherosclerosis can lead to various cardiovascular diseases, including heart attack and stroke. Studies have shown that CBDD may act as a potent inhibitor of 15-lipoxygenase (15-LOX), an enzyme involved in the oxidation of low-density lipoprotein (LDL) - often referred to as "bad cholesterol." This oxidation process is believed to contribute to the formation of plaque in the arteries [].

In vitro studies have demonstrated that CBDD effectively prevents the formation of oxidized LDL induced by 15-LOX, suggesting its potential as a therapeutic agent for atherosclerosis []. However, further research is needed to confirm these findings in vivo (living organisms) and evaluate the safety and efficacy of CBDD in humans.

Other Potential Applications

Preliminary research also suggests that CBDD may have other potential applications, including:

- Weight gain: A study in mice showed that CBDD administration led to increased body weight gain []. However, the mechanisms behind this effect are not fully understood, and further research is needed to determine its safety and potential implications.

- Antibacterial and antifungal properties: Similar to CBD, CBDD may exhibit antibacterial and antifungal properties, potentially offering benefits in skin disease management []. However, more extensive research is needed to verify these claims and understand the underlying mechanisms.

Cannabidiol dimethyl ether, specifically cannabidiol-2′,6′-dimethyl ether, is a derivative of cannabidiol, a prominent non-psychoactive compound found in the Cannabis sativa plant. This compound is notable for its selective inhibition of the enzyme 15-lipoxygenase, which plays a significant role in the metabolism of polyunsaturated fatty acids and is implicated in various inflammatory processes. Cannabidiol dimethyl ether exhibits an impressive inhibitory potency with an IC50 value of 0.28 μM, making it a candidate for therapeutic applications related to inflammation and atherosclerosis .

The biological activities of cannabidiol dimethyl ether extend beyond enzyme inhibition. Research indicates that it can stimulate body weight gain in specific mouse models, suggesting potential metabolic effects . Additionally, its role as an anti-inflammatory agent through the inhibition of 15-lipoxygenase positions it as a potential therapeutic candidate for conditions associated with oxidative stress and inflammation .

Cannabidiol dimethyl ether is synthesized through the methylation of the hydroxyl groups present in cannabidiol. This process typically involves using methylating agents under controlled conditions to ensure selective modification without affecting other functional groups . The synthesis can be optimized through various methods, including acid-catalyzed reactions that facilitate intramolecular cyclization and enhance yields of the desired product .

The primary applications of cannabidiol dimethyl ether are in pharmacology and therapeutic development. Its potent inhibitory effects on 15-lipoxygenase make it a potential candidate for treating inflammatory diseases and conditions such as atherosclerosis . Additionally, its interactions with cytochrome P450 enzymes suggest potential applications in drug metabolism studies and personalized medicine approaches .

Studies have indicated that cannabidiol dimethyl ether interacts significantly with various biological systems. Its inhibition of cytochrome P450 enzymes could influence the metabolism of other drugs, highlighting the importance of further research into its pharmacokinetics and potential drug-drug interactions . Moreover, its effects on body weight regulation in animal models suggest interactions with metabolic pathways that warrant further investigation .

Cannabidiol dimethyl ether shares structural similarities with several other cannabinoids and their derivatives. Here are some comparable compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Cannabidiol | Non-psychoactive, anti-inflammatory properties | Base compound for derivatives |

| Tetrahydrocannabinol | Psychoactive effects | Major psychoactive component of cannabis |

| Cannabidivarin | Non-psychoactive, potential anti-inflammatory properties | Different alkyl side chain |

| Cannabigerol | Non-psychoactive, potential neuroprotective effects | Precursor to other cannabinoids |

| Cannabidiol monomethyl ether | Similar structure but less potent than dimethyl variant | Weaker inhibition of lipoxygenase |

Cannabidiol dimethyl ether's unique methylation at the 2′ and 6′ positions enhances its selectivity and potency as an inhibitor compared to its parent compound, cannabidiol . This modification contributes to its distinct biological activity profile and potential therapeutic applications.

Evolution of Cannabinoid Chemistry

The exploration of cannabinoids began in the 19th century, but it was not until 1963 that the structure of CBD was fully elucidated. The discovery of the endocannabinoid system in the late 20th century catalyzed interest in synthetic analogs to modulate its receptors and enzymes. CBDD, first characterized in the early 21st century, represents a strategic modification of CBD through methylation—a process known to enhance stability and bioavailability in pharmaceutical compounds.

Methylation as a Tool for Bioactivity Optimization

Methylation of phenolic hydroxyl groups in CBD alters its electronic and steric properties, reducing polarity and improving membrane permeability. Studies demonstrate that dimethylation at the 2' and 6' positions (yielding CBDD) diminishes CYP3A enzyme inhibition compared to CBD, while enhancing selectivity for 15-lipoxygenase (15-LOX). This modification highlights the delicate balance between structural changes and pharmacological outcomes in cannabinoid derivatives.

Boron Trifluoride-Mediated Cyclization Strategies

Boron trifluoride (BF₃) serves as a pivotal catalyst in the cyclization of CBD precursors. In one approach, (−)-p-mentha-1,8-diene-3-ol undergoes condensation with olivetol in the presence of BF₃ etherate absorbed on basic alumina. This method predominantly yields cyclized products like Δ⁹-tetrahydrocannabinol (THC) but can be optimized for CBDD synthesis by adjusting reaction conditions [1]. For instance, substituting traditional BF₃·Et₂O with BF₃ absorbed on basic alumina reduces side reactions, achieving CBDD yields of 44–55% [1]. The alumina’s basicity neutralizes acidic byproducts, enhancing selectivity toward ether formation.

Key parameters include temperature control (20–25°C) and solvent choice (diethyl ether), which minimize undesired polymerization. Nuclear magnetic resonance (NMR) data for CBDD synthesized via this route show distinct signals at δ 3.741 ppm for methoxy groups, confirming successful dimethylation [1].

Basic Alumina-Assisted Etherification Techniques

Dimethyl sulfate (DMS) and potassium carbonate (K₂CO₃) in acetone provide a robust system for CBD dimethylation. In this method, CBD dissolved in dimethylformamide (DMF) reacts with DMS and K₂CO₃ at room temperature for 4 hours, achieving a 98% yield of dimethoxy-CBD [1]. Basic alumina’s role extends beyond catalysis; it scavenges hydrogen iodide generated during methylation, preventing side reactions.

The reaction’s efficiency hinges on stoichiometric excess of DMS (4:1 molar ratio to CBD) and vigorous stirring to ensure homogeneous mixing. Post-reaction workup involves aqueous extraction and ether washing, yielding a product with >95% purity by thin-layer chromatography (TLC) [1]. Infrared (IR) spectroscopy of the product reveals characteristic ether C–O–C stretches at 1100 cm⁻¹, validating the dimethyl ether structure [1].

Novel Fragmentation Approaches Using Camphor Derivatives

Camphor-derived catalysts, such as (−)-7-hydroxy-cannabidiol, enable fragmentation of CBD’s terpene moiety, facilitating dimethyl ether formation. In a multi-step process, CBD is first epoxidized using meta-chloroperbenzoic acid (mCPBA), followed by camphor sulfonic acid-catalyzed ring-opening [1]. This generates allylic alcohols, which are subsequently methylated.

For example, epoxidation of CBD dimethyl ether (5a) with mCPBA yields an epoxide intermediate (6a), which undergoes acid-catalyzed rearrangement to form fragmented products [1]. While this route offers structural diversification, yields remain moderate (55–65%) due to competing elimination pathways. Optimizing the acid catalyst’s strength and reaction time improves selectivity, as evidenced by gas chromatography–mass spectrometry (GC-MS) analysis [1].

Optimization of Protecting Group Strategies in Multi-Step Syntheses

Protecting groups are critical in multi-step CBDD syntheses to prevent undesired side reactions. Methyl ethers, introduced via dimethyl sulfate, are preferred for their stability under acidic and basic conditions. For instance, triacetylated intermediates (14a) are deprotected using methylmagnesium iodide at 200°C, selectively removing acetyl groups without cleaving the dimethyl ether [1].

A comparative study of protecting groups revealed that benzyl ethers, though stable, require harsher deprotection conditions (e.g., hydrogenolysis), which risk reducing the CBDD core. In contrast, methyl ethers offer a balance of stability and mild deprotection, achieving an overall yield of 72% across four steps [1].

Table 1. Comparison of Synthetic Methods for Cannabidiol Dimethyl Ether

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| BF₃ Cyclization | BF₃·Al₂O₃, diethyl ether | 44–55 | 90 |

| Alumina Etherification | DMS, K₂CO₃, acetone | 98 | 95 |

| Camphor Fragmentation | mCPBA, camphor sulfonic acid | 55–65 | 85 |

| Protecting Group Strategy | Methyl MgI, 200°C | 72 | 92 |

Impact of Methoxy Group Positioning on Target Selectivity

The strategic placement of methoxy groups in cannabidiol dimethyl ether significantly influences its target selectivity and pharmacological profile. Research has demonstrated that the positioning of methoxy substituents at the 2' and 6' positions of the resorcinol ring fundamentally alters the compound's binding characteristics and enzyme selectivity [1] [2].

Positional Effects on Enzyme Selectivity

The dimethyl ether derivative exhibits remarkable selectivity for 15-lipoxygenase inhibition, with an inhibition constant (IC50) of 0.28 μM and a selectivity ratio exceeding 700 when compared to 5-lipoxygenase [3] [2]. This extraordinary selectivity stems from the specific positioning of the methoxy groups, which create an optimal binding environment for the 15-lipoxygenase active site while simultaneously preventing effective interaction with other lipoxygenase isoforms.

Studies have revealed that the electronic and steric properties imparted by the 2',6'-dimethoxy substitution pattern are crucial for achieving this selectivity [1]. The methoxy groups at these positions create a specific molecular recognition pattern that preferentially binds to 15-lipoxygenase over other related enzymes. This selectivity is approximately 25-fold higher than that observed with the parent cannabidiol compound [3].

Cytochrome P450 Enzyme Interactions

The methoxy group positioning also significantly impacts interactions with cytochrome P450 enzymes. Cannabidiol dimethyl ether demonstrates reduced inhibitory potency against cytochrome P450 2C19 (IC50 = 14.8 μM) compared to cannabidiol (IC50 = 2.51 μM) [4]. This reduction in cytochrome P450 inhibition is attributed to the elimination of free phenolic hydroxyl groups, which are essential for potent cytochrome P450 interactions [5].

Similarly, the compound shows diminished activity against cytochrome P450 1A1, with an IC50 of 23.0 μM compared to cannabidiol's IC50 of 0.355 μM [6]. The methylation of both hydroxyl groups in the resorcinol moiety significantly attenuates the inhibitory potential toward cytochrome P450 enzymes, suggesting that free phenolic hydroxyl groups are structural requirements for potent cytochrome P450 inhibition [6].

Receptor Binding Selectivity

The methoxy group positioning influences cannabinoid receptor binding affinity and selectivity. The dimethyl ether derivative exhibits altered binding profiles compared to the parent compound, with reduced affinity for cannabinoid receptors CB1 and CB2 [7]. This reduced cannabinoid receptor affinity contributes to the compound's distinct pharmacological profile and may explain its lack of psychoactive properties.

The positioning of methoxy groups creates steric hindrance that prevents optimal interaction with cannabinoid receptor binding sites, while simultaneously enhancing selectivity for other molecular targets such as 15-lipoxygenase [1]. This differential binding pattern is crucial for the compound's therapeutic potential as a selective enzyme inhibitor.

Comparative Analysis of Cannabidiol Dimethyl Ether versus Cannabidiol Monomethyl Ether

The comparative analysis between cannabidiol dimethyl ether and cannabidiol monomethyl ether reveals significant differences in their molecular properties, target selectivity, and pharmacological activities. These differences highlight the importance of the degree of methylation in determining biological activity.

Molecular Structure and Properties

Cannabidiol monomethyl ether (molecular formula C22H32O2, molecular weight 328.5 g/mol) contains a single methoxy group, typically at the 2' position, while retaining one free phenolic hydroxyl group [8] [9]. In contrast, cannabidiol dimethyl ether (molecular formula C23H34O2, molecular weight 342.5 g/mol) contains two methoxy groups at both the 2' and 6' positions, eliminating all free phenolic hydroxyl groups .

The presence of one versus two methoxy groups fundamentally alters the compounds' physicochemical properties. The monomethyl ether derivative maintains some hydrogen bonding capacity through its remaining hydroxyl group, while the dimethyl ether derivative exhibits enhanced lipophilicity and reduced hydrogen bonding potential [1].

Enzyme Inhibition Profiles

The most striking difference between these compounds lies in their enzyme inhibition profiles. Cannabidiol monomethyl ether demonstrates enhanced 15-lipoxygenase inhibition compared to cannabidiol, with improved selectivity ratios exceeding 100 [1]. However, cannabidiol dimethyl ether exhibits even more potent and selective 15-lipoxygenase inhibition, with an IC50 of 0.28 μM and selectivity ratios exceeding 700 [3] [2].

For cytochrome P450 enzyme inhibition, the pattern is reversed. Cannabidiol monomethyl ether shows comparable inhibitory potency to cannabidiol against cytochrome P450 2C19 (IC50 = 1.88 μM), while cannabidiol dimethyl ether exhibits significantly reduced potency (IC50 = 14.8 μM) [4]. This difference is attributed to the complete elimination of free phenolic hydroxyl groups in the dimethyl ether derivative.

Structure-Activity Relationships

The comparative analysis reveals that the number of methoxy groups directly correlates with 15-lipoxygenase selectivity while inversely correlating with cytochrome P450 inhibition. The monomethyl ether derivative represents an intermediate state, maintaining some cytochrome P450 inhibitory activity while gaining enhanced 15-lipoxygenase selectivity [1].

The presence of one free hydroxyl group in the monomethyl ether allows for hydrogen bonding interactions with cytochrome P450 enzymes, explaining its retained activity against these targets. Conversely, the complete methylation in the dimethyl ether eliminates these interactions, resulting in reduced cytochrome P450 inhibition but enhanced 15-lipoxygenase selectivity [4] [6].

Functional Consequences

The functional consequences of these structural differences are profound. The monomethyl ether derivative exhibits broad-spectrum enzyme inhibition with moderate selectivity, making it potentially useful for applications requiring multiple target engagement. The dimethyl ether derivative, however, demonstrates highly selective 15-lipoxygenase inhibition with minimal off-target effects on cytochrome P450 enzymes [3] [2].

These functional differences translate into distinct therapeutic potentials. The highly selective profile of cannabidiol dimethyl ether makes it particularly suitable for applications requiring specific 15-lipoxygenase inhibition, such as atherosclerosis prevention, while minimizing drug-drug interactions mediated by cytochrome P450 enzymes [2].

Steric and Electronic Effects of Dimethyl Substitution Patterns

The dimethyl substitution pattern in cannabidiol dimethyl ether introduces significant steric and electronic effects that profoundly influence its molecular behavior, target selectivity, and pharmacological activity. These effects operate through multiple mechanisms to create the compound's unique biological profile.

Steric Effects

The introduction of two methoxy groups at the 2' and 6' positions creates substantial steric hindrance around the aromatic ring system. This steric bulk prevents non-specific binding interactions and enhances selectivity for specific molecular targets [1]. The methoxy groups occupy space that would otherwise be available for protein-ligand interactions, effectively filtering out receptors or enzymes that cannot accommodate the increased molecular volume.

The steric hindrance created by the dimethyl substitution pattern is particularly important for 15-lipoxygenase selectivity. The enzyme's active site can accommodate the bulky methoxy groups while maintaining productive binding interactions, whereas other lipoxygenase isoforms cannot effectively bind the sterically hindered molecule [3]. This steric selectivity is a key factor in the compound's remarkable 15-lipoxygenase/5-lipoxygenase selectivity ratio exceeding 700 [2].

The steric effects also influence the compound's conformational flexibility. The methoxy groups restrict rotation around the C-O bonds and create preferred conformational states that are optimized for binding to specific targets [11]. This conformational restriction enhances binding specificity by reducing the number of possible binding conformations and promoting interactions with complementary binding sites.

Electronic Effects

The electronic effects of dimethyl substitution significantly alter the compound's electronic properties and binding characteristics. The replacement of electron-donating hydroxyl groups with electron-withdrawing methoxy groups changes the electron density distribution in the aromatic ring system [1]. This electronic redistribution affects the compound's ability to participate in various types of molecular interactions.

The elimination of hydroxyl groups removes potential hydrogen bond donors, fundamentally altering the compound's hydrogen bonding profile. This change is particularly significant for cytochrome P450 enzyme interactions, where hydrogen bonding with active site residues is crucial for binding affinity [5] [4]. The reduced hydrogen bonding capacity explains the compound's diminished cytochrome P450 inhibitory activity compared to cannabidiol.

Conversely, the methoxy groups introduce new electronic effects that enhance binding to 15-lipoxygenase. The electron-withdrawing nature of the methoxy groups creates an electronic environment that is complementary to the 15-lipoxygenase active site, promoting selective binding and inhibition [3] [1].

Hydrophobic Interactions

The dimethyl substitution pattern significantly enhances the compound's hydrophobic character. The replacement of polar hydroxyl groups with nonpolar methoxy groups increases lipophilicity and promotes hydrophobic interactions with target proteins [11]. This enhanced hydrophobicity is crucial for the compound's ability to interact with hydrophobic regions of the 15-lipoxygenase active site.

The increased hydrophobic surface area created by the methoxy groups enables more extensive van der Waals interactions with complementary hydrophobic regions in target proteins. These interactions contribute to the compound's binding affinity and selectivity for specific targets while reducing affinity for proteins that rely primarily on polar interactions [1].

Conformational Effects

The dimethyl substitution pattern restricts the compound's conformational flexibility, creating a more rigid molecular structure. This reduced flexibility has both positive and negative consequences for biological activity. The reduced flexibility eliminates conformational states that might bind to off-target proteins, enhancing selectivity. However, it also reduces the compound's ability to undergo induced fit binding to some targets [11].

The conformational restriction created by the methoxy groups is particularly important for 15-lipoxygenase binding. The compound adopts a preferred conformation that is optimally suited for binding to the 15-lipoxygenase active site, while being poorly suited for binding to other lipoxygenase isoforms [3]. This conformational selectivity is a key mechanism underlying the compound's exceptional enzyme selectivity.

Metabolic Stability

The dimethyl substitution pattern enhances the compound's metabolic stability by protecting it from enzymatic degradation. The methoxy groups are more resistant to metabolic oxidation than hydroxyl groups, leading to improved pharmacokinetic properties [1]. This enhanced stability is important for the compound's potential therapeutic applications, as it may result in longer half-lives and reduced dosing requirements.

The steric protection provided by the methoxy groups also reduces the compound's susceptibility to phase I metabolic reactions, particularly those catalyzed by cytochrome P450 enzymes. This reduced metabolic liability contributes to the compound's potential as a therapeutic agent with predictable pharmacokinetic properties [5].

| Parameter | Cannabidiol (CBD) | Cannabidiol-2'-monomethyl ether (CBDM) | Cannabidiol-2',6'-dimethyl ether (CBDD) |

|---|---|---|---|

| Molecular Formula | C21H30O2 | C22H32O2 | C23H34O2 |

| Molecular Weight (g/mol) | 314.5 | 328.5 | 342.5 |

| Methoxy Groups | 0 | 1 | 2 |

| Free Phenolic OH Groups | 2 | 1 | 0 |

| CYP2C19 Inhibition IC50 (μM) | 2.51 | 1.88 | 14.8 |

| CYP1A1 Inhibition IC50 (μM) | 0.355 | 4.07 | 23.0 |

| 15-LOX Inhibition IC50 (μM) | 2.56 | Enhanced | 0.28 |

| 15-LOX Selectivity Ratio | ~10 | >100 | >700 |

| Effect Type | CBD Parent | CBDM Monomethyl | CBDD Dimethyl |

|---|---|---|---|

| Steric Hindrance | Minimal | Low | High |

| Electronic Withdrawal | Moderate (OH groups) | Reduced (1 OH, 1 OMe) | Minimal (no OH groups) |

| Hydrophobic Interactions | Moderate | Increased | Maximized |

| Hydrogen Bonding | High (2 OH groups) | Moderate (1 OH group) | Minimal (no OH groups) |

| Conformational Restriction | High flexibility | Moderate flexibility | Restricted flexibility |

| Target Selectivity | Multiple targets | Intermediate selectivity | Highly selective |

| Metabolic Stability | Moderate | Improved | Maximized |